
1-Benzoylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoylpiperidine-2,6-dione is a heterocyclic compound that features a piperidine ring with a benzoyl group attached to the nitrogen atom and two keto groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-2,6-dione can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by oxidation to introduce the keto groups at the 2 and 6 positions. Another method involves the cyclization of N-benzoylglutarimide under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto groups yields 1-benzoylpiperidine-2,6-diol, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Benzoylpiperidine-2,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-benzoylpiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate protein functions by binding to active sites or altering protein conformation. The pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
1-Benzoylpiperidine-2,6-dione can be compared with other similar compounds such as:
Piperidine-2,6-dione: Lacks the benzoyl group, resulting in different reactivity and applications.
N-benzoylglutarimide: Similar structure but with different functional groups, leading to distinct chemical properties and uses.
Uniqueness: Its ability to undergo various chemical reactions and its role in medicinal chemistry highlight its importance in scientific research .
Propiedades
Número CAS |
1804967-87-0 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-benzoylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-7-4-8-11(15)13(10)12(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
OVXCMDCXMSNGHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


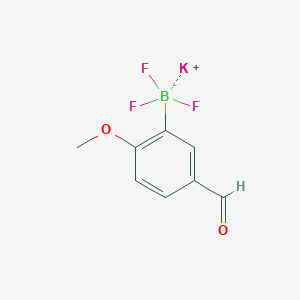

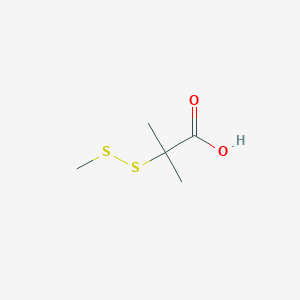
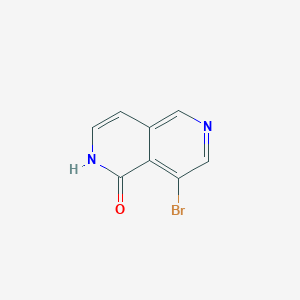
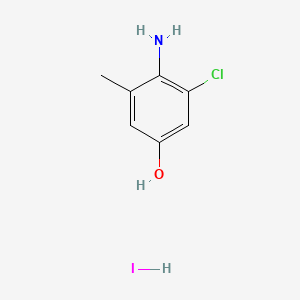
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
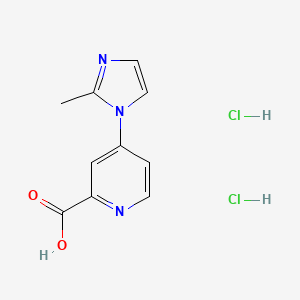
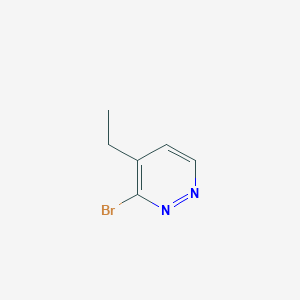
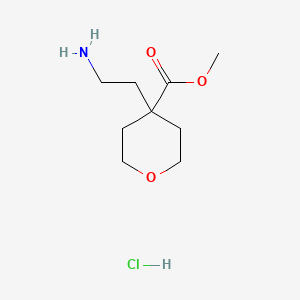
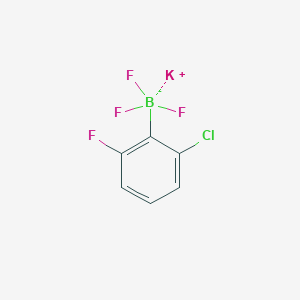
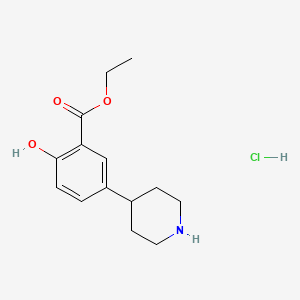
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)
